Predicted Oral Bioavailability Advantage of the Phenethyl Analog Over Longer N7-Alkyl Homologs
In a class-level in silico study of 7-alkyl-8-hydrazine-1,3-dimethylxanthines by Mosula et al., compounds with shorter N7 alkyl chains were predicted to be orally bioavailable, while the extension of the alkyl substituent was directly associated with a deterioration of ADME parameters and a potential reduction in oral bioavailability [1]. As the target compound's N7-phenethyl group is structurally analogous to a short-chain alkyl substituent, it is predicted to maintain favorable oral bioavailability compared to higher homologs like 7-n-octyl or 7-n-decyl derivatives, which are expected to have poor absorption profiles.
| Evidence Dimension | Predicted Oral Bioavailability (based on ADME parameters for analogous 7-alkyl series) |
|---|---|
| Target Compound Data | Predicted to be orally bioavailable (compound with short-chain alkyl analog) |
| Comparator Or Baseline | 7-n-octyl or 7-n-decyl analogs: Predicted deterioration of ADME parameters and reduced oral bioavailability |
| Quantified Difference | Qualitative class-level prediction; no numerical difference was reported for the exact compound. |
| Conditions | In silico prediction using SwissADME for a series of 7-alkyl-8-hydrazine-1,3-dimethylxanthine derivatives [1]. |
Why This Matters
This in silico prediction guides procurement for hit-to-lead programs by suggesting that the phenethyl derivative is more likely to be a developable oral lead than its longer-chain counterparts.
- [1] Mosula, L. M., Mosula, V. S., & Korobko, D. B. (2024). In silico prediction of the pharmacological potential of new 7-alkyl-8-hydrazine derivatives of 1,3-dimethylxanthine. Current issues in pharmacy and medicine: science and practice, 17(3), 264-270. DOI: 10.14739/2409-2932.2024.3.308118 View Source
